3-Bromo-4-nitrobenzaldehyde CAS number and properties
3-Bromo-4-nitrobenzaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2), a key chemical intermediate. It details the compound's physicochemical properties, safety and handling guidelines, synthesis protocols, and significant applications in research and development, particularly in the context of medicinal chemistry.
Core Chemical Information
3-Bromo-4-nitrobenzaldehyde is an aromatic aldehyde featuring both a bromine atom and a nitro group on the benzene (B151609) ring. These functional groups make it a versatile reagent in organic synthesis, allowing for a variety of chemical transformations.
Physicochemical Properties
The key physical and chemical properties of 3-Bromo-4-nitrobenzaldehyde are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrNO₃ | ChemBK, PubChem |
| Molecular Weight | 230.02 g/mol | ChemBK, PubChem |
| Appearance | Colorless to light yellow crystalline solid | ChemBK |
| Melting Point | 97-99 °C | ChemBK |
| Boiling Point | 311.6 ± 27.0 °C (Predicted) | ChemBK |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Solubility | Soluble in some organic solvents like ethanol (B145695) and ether. | ChemBK |
| Flash Point | 142.2 °C | ChemBK |
| Vapor Pressure | 0.001 mmHg at 25°C | ChemBK |
| Refractive Index | 1.653 | ChemBK |
| SMILES | O=CC1=CC=C(--INVALID-LINK--[O-])C(Br)=C1 | PubChem |
| InChIKey | ZVNHPTMSLSAAET-UHFFFAOYSA-N | PubChem |
Safety and Handling
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. |
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] If dust is generated, a NIOSH-approved respirator is recommended.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Synthesis and Experimental Protocols
3-Bromo-4-nitrobenzaldehyde is typically synthesized from commercially available precursors. A common synthetic route involves the nitration of a brominated benzaldehyde (B42025) or the bromination of a nitrated benzaldehyde.
General Synthesis Workflow
A plausible and efficient method for synthesizing 3-Bromo-4-nitrobenzaldehyde involves the electrophilic bromination of 4-nitrobenzaldehyde (B150856). The nitro group is a meta-director, and its strong deactivating nature makes the introduction of bromine onto the ring a controlled process.
Caption: General synthesis workflow for 3-Bromo-4-nitrobenzaldehyde.
Detailed Experimental Protocol (Representative)
The following protocol is a representative method adapted from the synthesis of similar compounds, such as the bromination of 3-nitrobenzaldehyde.[7] This procedure should be performed by trained chemists with appropriate safety measures.
Objective: To synthesize 3-Bromo-4-nitrobenzaldehyde via electrophilic bromination of 4-nitrobenzaldehyde.
Materials:
-
4-Nitrobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Ice water
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq) in concentrated sulfuric acid at room temperature. The dissolution may be exothermic; cooling may be necessary to maintain room temperature.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: Heat the reaction mixture to approximately 60-70°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).[7] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum or over an anhydrous drying agent to yield pure 3-Bromo-4-nitrobenzaldehyde.
Applications in Drug Discovery and Research
3-Bromo-4-nitrobenzaldehyde is a valuable building block in medicinal chemistry, primarily due to its reactive aldehyde group and the presence of nitro and bromo substituents that can be further modified.
Intermediate for PICK1 PDZ Domain Inhibitors
A significant application of this compound is as an intermediate in the synthesis of small-molecule inhibitors targeting the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[8][9][10][11][12]
-
Biological Context: PICK1 is a scaffolding protein that plays a crucial role in regulating the trafficking of neurotransmitter receptors, particularly the AMPA-type glutamate (B1630785) receptor subunit GluA2, at neuronal synapses.[9][11] The interaction between the PICK1 PDZ domain and GluA2 is implicated in synaptic plasticity, the molecular basis for learning and memory.[9][11]
-
Therapeutic Potential: Dysregulation of this process is linked to neurodegenerative diseases like Alzheimer's.[8][9] Therefore, inhibiting the PICK1-GluA2 interaction with a small molecule is a promising therapeutic strategy to stabilize synaptic function.[8][9]
-
Role of 3-Bromo-4-nitrobenzaldehyde: This aldehyde serves as a starting scaffold for constructing more complex molecules designed to fit into the binding pocket of the PICK1 PDZ domain, ultimately disrupting its interaction with native protein partners.
The logical workflow from the chemical intermediate to its biological target is illustrated below.
Caption: Role of 3-Bromo-4-nitrobenzaldehyde in therapeutic development.
General Synthetic Utility
Beyond specific targets, the compound is widely applicable in creating libraries of novel organic molecules for screening in various assays. The aldehyde can undergo reactions such as:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to form stilbene (B7821643) derivatives.[6]
-
Knoevenagel condensations with active methylene (B1212753) compounds.[6]
-
Reduction of the nitro group to an amine, providing an additional site for chemical diversification.
References
- 1. 3-Bromo-4-nitrobenzaldehyde | CAS#:101682-68-2 | Chemsrc [chemsrc.com]
- 2. 3-Bromo-4-nitrobenzaldehyde | C7H4BrNO3 | CID 3770841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Lock and chop: A novel method for the generation of a PICK1 PDZ domain and piperidine-based inhibitor co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent PDZ-Domain PICK1 Inhibitors that Modulate Amyloid Beta-Mediated Synaptic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
